(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Overview
Description
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the context of pharmaceutical research and development, where it can be used to create compounds with potential therapeutic effects.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, an enantioselective synthesis involving iodolactamization as a key step was described for a benzyl tert-butyl carbamate derivative, which is an intermediate for CCR2 antagonists . Another study reported the enzymatic kinetic resolution of a tert-butyl phenylcarbamate, which was resolved into its enantiomers and could be transformed into corresponding aminophenyl ethanols . Additionally, a scalable synthesis of a tert-butyl azabicyclohexane carboxylic acid was achieved, highlighting the importance of controlling stereoselectivity in cyclopropanation steps .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structural feature is crucial for the compound's reactivity and its ability to serve as an intermediate in the synthesis of more complex molecules. The presence of the tert-butyl group can influence the steric and electronic properties of the molecule, which in turn affects its reactivity in chemical reactions .
Chemical Reactions Analysis
Tert-butyl carbamates are versatile intermediates that can undergo various chemical reactions. For example, they can be involved in cyclopropanation reactions, as seen in the synthesis of azabicyclohexane carboxylic acid . They can also participate in lipase-catalyzed transesterification reactions, which are useful for achieving enantioselective resolutions . Furthermore, the tert-butyl group can be involved in neighboring group participation, which can facilitate chiral inversions and other transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates, such as solubility, melting point, and reactivity, are influenced by the tert-butyl group and the overall molecular structure. These properties are essential for the practical application of these compounds in chemical synthesis. For example, the solubility in organic solvents can affect the purification process, while the stability of the carbamate group is important for the compound's shelf life and handling .
Scientific Research Applications
Synthesis of tert-Butyl Carbamates
Chiral Synthesis : A study by Li et al. (2015) describes the efficient preparation of tert-butyl carbamates, emphasizing chiral inversion via Boc-involved neighboring group participation. This method offers advantages in simplicity, cost, yield, and purification, highlighting its potential in industrial applications (Li et al., 2015).
Stereoselective Routes for Protease Inhibitors : Ghosh et al. (2017) utilized enantioselective syn- and anti-aldol reactions to create tert-butyl carbamates as building blocks for novel protease inhibitors, demonstrating its role in pharmaceutical synthesis (Ghosh et al., 2017).
Synthesis of Natural Product Intermediates
- Intermediate for Jaspine B : Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate of the natural product jaspine B, which shows cytotoxic activity against human carcinoma cell lines. This synthesis was achieved through multiple steps, starting from L-Serine (Tang et al., 2014).
Safety And Hazards
The compound has been assigned the signal word “Warning” and the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQRZPWMXXJEKU-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448003 | |
Record name | (R)-tert-Butyl (1-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate | |
CAS RN |
82353-56-8 | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82353-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-tert-Butyl (1-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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